7-Methyl-2-(pyridin-4-yl)indoline
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Overview
Description
7-Methyl-2-(pyridin-4-yl)indoline is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a pyridine ring attached to an indoline structure, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid in methanol under reflux .
Industrial Production Methods
Industrial production of 7-Methyl-2-(pyridin-4-yl)indoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(pyridin-4-yl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indoline core .
Scientific Research Applications
7-Methyl-2-(pyridin-4-yl)indoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, known for its aromatic properties.
2-Methylindole: A simple derivative of indole with a methyl group at the 2-position.
4-Pyridylindole: An indole derivative with a pyridine ring attached at the 4-position.
Uniqueness
7-Methyl-2-(pyridin-4-yl)indoline is unique due to the specific positioning of the methyl and pyridine groups, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H14N2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H14N2/c1-10-3-2-4-12-9-13(16-14(10)12)11-5-7-15-8-6-11/h2-8,13,16H,9H2,1H3 |
InChI Key |
FNGRSDAURHRRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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